molecular formula C11H13NO2S B1273872 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 39565-71-4

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B1273872
CAS RN: 39565-71-4
M. Wt: 223.29 g/mol
InChI Key: WFUOZPNGTQPNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocycle that is of interest due to its potential applications in various chemical reactions and its unique structural properties. While the provided papers do not directly discuss this compound, they do provide insights into closely related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic acids with amino-substituted thiophenes. For example, the synthesis of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one is achieved by condensing 4-oxo-4-(p-tolyl)butane acid with 2-aminothiophenol . This suggests that similar synthetic strategies could potentially be applied to synthesize 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction (XRD) spectroscopy. For instance, the crystal structure of a related compound shows two crystallographically independent molecules with weak non-covalent interactions stabilizing the molecules . These findings can provide a basis for understanding the molecular structure of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide, which may also exhibit interesting non-covalent interactions within its crystal structure.

Chemical Reactions Analysis

The reactivity of similar thiophene compounds has been explored through Michael addition reactions. The study of 3,4-di-t-butyl-1-[(p-tolyl)sulfonylimino]-1,1-dihydrothiophene with oxygen and sulfur nucleophiles results in the formation of 2-alkoxy- and 2-alkylthio-substituted thiophenes . This indicates that the 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide could potentially undergo similar nucleophilic addition reactions, which could be useful in synthesizing a variety of functionalized thiophene derivatives.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide are not detailed in the provided papers, the studies of related compounds can offer some insights. For example, the absence of hydrogen bonds and the presence of stacking interactions in the crystal structure of a related compound suggest that 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide might also exhibit similar characteristics in its solid-state form. The reactivity patterns observed in Michael addition reactions could also imply that the compound has electrophilic sites that are susceptible to nucleophilic attack, which would influence its chemical behavior.

Scientific Research Applications

Structural and Electronic Properties

  • Substituent Influence on Properties : Studies demonstrate that substituents like 3-methyl groups influence the structural, vibrational, and electronic properties of 2,5-dihydrothiophene-1,1-dioxide derivatives. This is significant for understanding the charge density distribution and sites of chemical reactivity in these molecules (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Chemical Reactivity

  • Michael Additions to Di-t-butyl Derivatives : Research shows that 3,4-di-t-butyl-1-[(p-tolyl)sulfonylimino]-1,1-dihydrothiophene reacts with oxygen and sulfur nucleophiles, forming various substituted thiophenes through Michael adduct formation (Otani, Sugihara, Ishii, & Nakayama, 2000).
  • Reactivity with Nucleophiles : 3-Oxo-2,3-dihydrothiophene 1,1-dioxides react with sulfur and nitrogen nucleophiles, leading to products like vinyl sulfides and enaminones, illustrating the compound's versatility in organic synthesis (Hofsløkken & Skattebol, 1999).

Synthesis and Characterization

  • Isomer Formation in Synthesis : Research on N-substituted 4-aminothiolan-3-ol 1,1-dioxides shows various isomers can be formed during synthesis, providing insight into their structural properties (Bezmenova, Dul’nev, & Rybakova, 1980).
  • Stereoselective Synthesis of Halobutadienes : Studies on the synthesis of dialkylaminomethyl substituted halobutadienes using thiophene-1,1-dioxides illustrate the compound's potential in creating functionally diverse aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

Potential in Drug Discovery

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or therapies.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information may not be available. If you have a specific compound that is well-studied or widely recognized, I may be able to provide more detailed information.


properties

IUPAC Name

N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOZPNGTQPNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384764
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

CAS RN

39565-71-4
Record name 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.